molecular formula C11H14BrN B13054640 (S)-2-(4-Bromo-3-methylphenyl)pyrrolidine

(S)-2-(4-Bromo-3-methylphenyl)pyrrolidine

Cat. No.: B13054640
M. Wt: 240.14 g/mol
InChI Key: JFLBFTBAXZNXHS-NSHDSACASA-N
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Description

(S)-2-(4-Bromo-3-methylphenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-bromo-3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-Bromo-3-methylphenyl)pyrrolidine typically involves the reaction of 4-bromo-3-methylbenzaldehyde with pyrrolidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The resulting intermediate is then subjected to chiral resolution to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-Bromo-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-2-(4-Bromo-3-methylphenyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(4-Bromo-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-Bromo-3-methylphenyl)pyrrolidine: The enantiomer of the compound with similar chemical properties but different biological activities.

    2-(4-Bromo-3-methylphenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-enantiomers.

    4-Bromo-3-methylphenylpyrrolidine: A compound with a similar structure but lacking the chiral center.

Uniqueness

(S)-2-(4-Bromo-3-methylphenyl)pyrrolidine is unique due to its chiral nature, which can lead to specific interactions with biological targets. This enantiomer may exhibit different pharmacological properties compared to its ®-enantiomer or the racemic mixture.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

(2S)-2-(4-bromo-3-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14BrN/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m0/s1

InChI Key

JFLBFTBAXZNXHS-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@@H]2CCCN2)Br

Canonical SMILES

CC1=C(C=CC(=C1)C2CCCN2)Br

Origin of Product

United States

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